N-[1-(1H-indol-3-yl)propan-2-yl]-4-nitrobenzamide
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Overview
Description
N-[1-(1H-indol-3-yl)propan-2-yl]-4-nitrobenzamide is a synthetic organic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(1H-indol-3-yl)propan-2-yl]-4-nitrobenzamide typically involves the reaction between an indole derivative and a nitrobenzoyl chloride. One common method is the DCC-mediated (N,N’-dicyclohexylcarbodiimide) coupling reaction between carboxylic acids and amines . This reaction is carried out under mild conditions, usually at room temperature, and results in the formation of the amide bond.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-[1-(1H-indol-3-yl)propan-2-yl]-4-nitrobenzamide can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form corresponding oxindole derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrobenzamide moiety.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Common reducing agents include hydrogen gas (H₂) with palladium on carbon (Pd/C) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of oxindole derivatives.
Reduction: Conversion of the nitro group to an amine group.
Substitution: Formation of substituted benzamide derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly tyrosinase inhibitors.
Medicine: Explored for its antifungal and antimicrobial properties.
Mechanism of Action
The mechanism of action of N-[1-(1H-indol-3-yl)propan-2-yl]-4-nitrobenzamide involves its interaction with specific molecular targets. For instance, as a tyrosinase inhibitor, it binds to the active site of the enzyme, preventing the oxidation of tyrosine to melanin . This inhibition can be beneficial in treating hyperpigmentation disorders and fungal infections.
Comparison with Similar Compounds
Similar Compounds
- N-(2-(1H-Indol-3-yl)ethyl)-2-(6-methoxynaphthalen-2-yl)propanamide
- (2S)-1-(1H-indol-3-yl)-3-{[5-(3-methyl-1H-indazol-5-yl)pyridin-3-yl]oxy}propan-2-amine
Uniqueness
N-[1-(1H-indol-3-yl)propan-2-yl]-4-nitrobenzamide is unique due to its specific combination of an indole moiety and a nitrobenzamide group. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C18H17N3O3 |
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Molecular Weight |
323.3 g/mol |
IUPAC Name |
N-[1-(1H-indol-3-yl)propan-2-yl]-4-nitrobenzamide |
InChI |
InChI=1S/C18H17N3O3/c1-12(10-14-11-19-17-5-3-2-4-16(14)17)20-18(22)13-6-8-15(9-7-13)21(23)24/h2-9,11-12,19H,10H2,1H3,(H,20,22) |
InChI Key |
DFEUJLWUCFSYFQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1=CNC2=CC=CC=C21)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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